Ácido Boc-3-aminometilbenzoico

Descripción general

Descripción

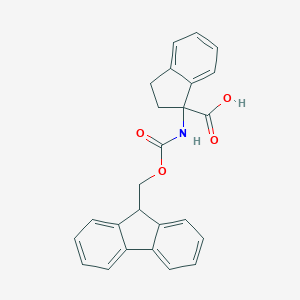

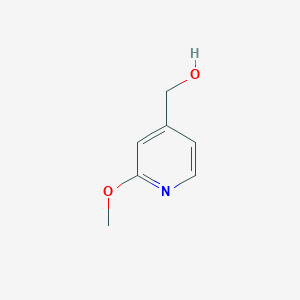

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (3-tBAMB) is a synthetic organic compound belonging to the class of benzoic acids. It is a versatile reagent used in many organic synthesis reactions and is also used in a wide range of scientific research applications. 3-tBAMB is a popular reagent in the pharmaceutical, biochemical, and material science industries, and is used in a variety of reactions such as acylation, alkylation, and amidation.

Aplicaciones Científicas De Investigación

Protección BOC de Aminas

El ácido Boc-3-aminometilbenzoico se utiliza en la protección BOC de aminas. Este proceso es crucial en la síntesis de moléculas biológicamente activas. Los compuestos de carbamato que contienen nitrógeno o BOC-amina se encuentran con frecuencia en moléculas farmacéuticas y biológicamente activas en la síntesis orgánica .

Química Verde

Este compuesto juega un papel importante en la química verde. Se informa una ruta verde y ecológica para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes en medios sin catalizador ni disolvente en condiciones de reacción suaves .

Síntesis Farmacéutica

El ácido Boc-3-aminometilbenzoico se utiliza en la síntesis de productos farmacéuticos. La protección BOC de aminas es un paso importante en la síntesis de muchos productos farmacéuticos .

Síntesis de Productos Químicos Finos

Este compuesto se utiliza en la síntesis de productos químicos finos. La protección BOC de aminas es un paso clave en la síntesis de muchos productos químicos finos .

Medios sin Catalizador ni Disolvente

El ácido Boc-3-aminometilbenzoico se utiliza en medios sin catalizador ni disolvente. Este es un enfoque más ecológico para la síntesis química .

Protección Dual de Aminas

El ácido Boc-3-aminometilbenzoico se utiliza en la protección dual de aminas. Este proceso es importante en la síntesis de productos que contienen uno o dos grupos Boc<a aria-label="3: " data-citationid="d86d9a7f-60a0-ec5e-d25a-35630ade83c8-34" h="ID=SERP,5015.1

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

Boc-3-Aminomethylbenzoic Acid, also known as 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid or 3-(n-boc-aminomethyl)benzoic acid, is primarily used in the synthesis of aminodihydroquinazolines as inhibitors of BACE-1 (β-site APP cleaving enzyme) and to prepare spiro [1H-indene-1,4’'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . Therefore, its primary targets are the BACE-1 enzyme and the sst2 receptors.

Mode of Action

The Boc group in the compound, which stands for tert-butoxycarbonyl, is a protecting group used in organic synthesis . It can be cleaved by mild acidolysis , which might be a crucial step in its interaction with its targets.

Pharmacokinetics

The compound’s predicted properties such as boiling point and density are available .

Result of Action

The molecular and cellular effects of Boc-3-Aminomethylbenzoic Acid’s action would depend on the specific context of its use. In the synthesis of BACE-1 inhibitors, it could contribute to reducing amyloid-beta production, a key factor in Alzheimer’s disease. In the synthesis of sst2 agonists, it could enhance somatostatin signaling, which has various effects including inhibition of hormone secretion and cell proliferation .

Action Environment

It’s noted that the compound should be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Análisis Bioquímico

Biochemical Properties

It is known that the compound plays a role in the synthesis of aminodihydroquinazolines, which are inhibitors of BACE-1 . This suggests that Boc-3-aminomethylbenzoic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Given its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives , it may influence cell function by affecting the activity of BACE-1 and somatostatin receptor subtype 2.

Molecular Mechanism

It is likely involved in the inhibition of BACE-1 and activation of somatostatin receptor subtype 2 through its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives .

Propiedades

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNHKLMHRZYTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373144 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117445-22-4 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

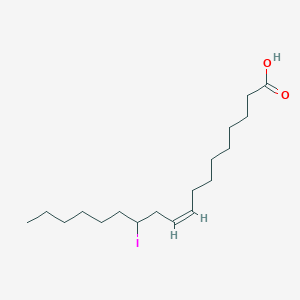

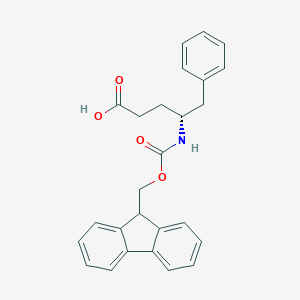

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)